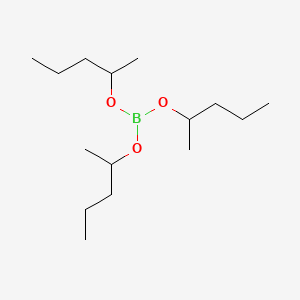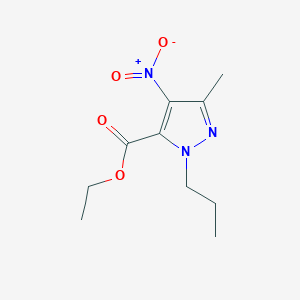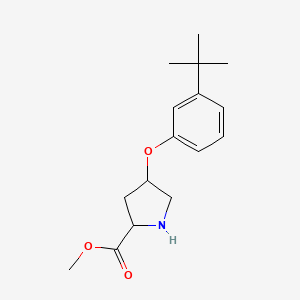
Pentan-2-ol, triester with boric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentanol, triester with boric acid (H3BO3) is an organic compound formed by the esterification of 2-pentanol with boric acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pentanol, triester with boric acid involves the reaction of 2-pentanol with boric acid under controlled conditions. The reaction typically requires an acidic catalyst to facilitate the esterification process. The general reaction can be represented as follows:
[ \text{3 C}5\text{H}{12}\text{O} + \text{H}_3\text{BO}_3 \rightarrow \text{C}_9\text{H}_9\text{BO}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 2-pentanol, triester with boric acid is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or other separation techniques to obtain the pure compound.
化学反応の分析
Types of Reactions
2-Pentanol, triester with boric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boric acid and other oxidation products.
Reduction: Reduction reactions can convert the ester back to 2-pentanol and boric acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may require catalysts like sulfuric acid or other strong acids.
Major Products Formed
Oxidation: Boric acid and various oxidation products.
Reduction: 2-Pentanol and boric acid.
Substitution: New esters or other substituted products depending on the reagents used.
科学的研究の応用
2-Pentanol, triester with boric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biological assays and as a preservative.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-pentanol, triester with boric acid involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release boric acid, which can then interact with biological molecules. Boric acid is known to exhibit antibacterial and antifungal properties, making the compound useful in medical and biological applications.
類似化合物との比較
Similar Compounds
- 2-Propyn-1-ol, triester with boric acid (H3BO3)
- 2-Pentanol, 4-methyl-, triester with boric acid (H3BO3)
Uniqueness
2-Pentanol, triester with boric acid is unique due to its specific esterification with 2-pentanol, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may offer different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
特性
CAS番号 |
40589-08-0 |
|---|---|
分子式 |
C15H33BO3 |
分子量 |
272.2 g/mol |
IUPAC名 |
tripentan-2-yl borate |
InChI |
InChI=1S/C15H33BO3/c1-7-10-13(4)17-16(18-14(5)11-8-2)19-15(6)12-9-3/h13-15H,7-12H2,1-6H3 |
InChIキー |
GDTULZWIULVWTC-UHFFFAOYSA-N |
正規SMILES |
B(OC(C)CCC)(OC(C)CCC)OC(C)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid](/img/structure/B12107376.png)



![1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12107390.png)


![Methyl 4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12107403.png)



![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B12107448.png)


